1-{1-[(4-Nitrophenyl)sulfonyl]propan-2-yl}piperidine
Overview
Description
1-{1-[(4-Nitrophenyl)sulfonyl]propan-2-yl}piperidine is a chemical compound with the molecular formula C11H14N2O4S It is characterized by the presence of a piperidine ring substituted with a 4-nitrophenylsulfonyl group and a propan-2-yl group
Preparation Methods
The synthesis of 1-{1-[(4-Nitrophenyl)sulfonyl]propan-2-yl}piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-nitrobenzenesulfonyl chloride.
Reaction Conditions: The piperidine is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form 1-(4-nitrophenylsulfonyl)piperidine.
Further Functionalization: The resulting compound is then subjected to alkylation with 2-bromopropane under basic conditions to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{1-[(4-Nitrophenyl)sulfonyl]propan-2-yl}piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield the corresponding sulfonic acid and piperidine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{1-[(4-Nitrophenyl)sulfonyl]propan-2-yl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-{1-[(4-Nitrophenyl)sulfonyl]propan-2-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The sulfonyl group can also participate in binding interactions with proteins, influencing their activity and function.
Comparison with Similar Compounds
1-{1-[(4-Nitrophenyl)sulfonyl]propan-2-yl}piperidine can be compared with other similar compounds, such as:
1-(4-Nitrophenylsulfonyl)piperidine: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
1-{1-[(4-Methylphenyl)sulfonyl]propan-2-yl}piperidine: The presence of a methyl group instead of a nitro group can significantly alter its chemical properties and biological effects.
1-{1-[(4-Chlorophenyl)sulfonyl]propan-2-yl}piperidine: The chloro group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(4-nitrophenyl)sulfonylpropan-2-yl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-12(15-9-3-2-4-10-15)11-21(19,20)14-7-5-13(6-8-14)16(17)18/h5-8,12H,2-4,9-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWGCLZJGLSHAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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